molecular formula C13H17NO B11962505 n-(1-Phenylcyclohexyl)formamide CAS No. 17380-56-2

n-(1-Phenylcyclohexyl)formamide

Cat. No.: B11962505
CAS No.: 17380-56-2
M. Wt: 203.28 g/mol
InChI Key: OYKZJWSJPUGNIC-UHFFFAOYSA-N
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Description

N-(1-Phenylcyclohexyl)formamide: is an organic compound with the molecular formula C13H17NO It is a formamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylcyclohexyl)formamide typically involves the formylation of 1-phenylcyclohexylamine. One common method is the reaction of 1-phenylcyclohexylamine with formic acid under solvent-free conditions, often promoted by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing good-to-high yields in short reaction times.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(1-Phenylcyclohexyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(1-Phenylcyclohexyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Phenylcyclohexyl)formamide involves its interaction with specific molecular targets. For instance, similar compounds like phencyclidine (PCP) act as NMDA receptor antagonists, blocking the activity of these receptors and affecting neurotransmitter signaling . This suggests that this compound may also interact with similar pathways, although further research is needed to confirm its exact mechanism.

Comparison with Similar Compounds

Uniqueness: N-(1-Phenylcyclohexyl)formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

17380-56-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(1-phenylcyclohexyl)formamide

InChI

InChI=1S/C13H17NO/c15-11-14-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,14,15)

InChI Key

OYKZJWSJPUGNIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NC=O

Origin of Product

United States

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